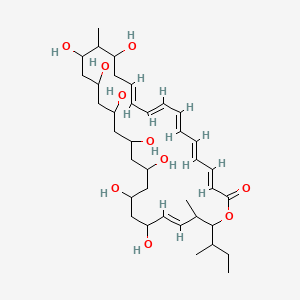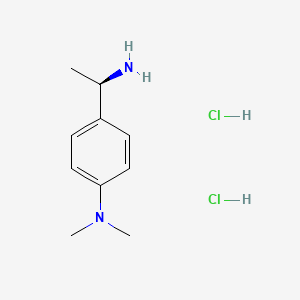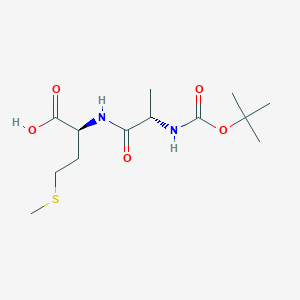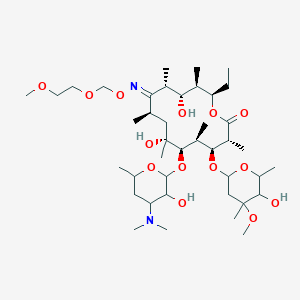
Ractopamine-10'-O-β-glucuronide (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ractopamine-10’-O-β-glucuronide (Mixture of Diastereomers) is a metabolite of Ractopamine, a β-adrenergic agonist and repartitioning agent. This compound is commonly used in the livestock industry to promote growth and increase muscle mass in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ractopamine-10’-O-β-glucuronide involves the glucuronidation of Ractopamine. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction. The reaction conditions often include a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of Ractopamine-10’-O-β-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and efficient production. The product is then purified using chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ractopamine-10’-O-β-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated products .
Scientific Research Applications
Ractopamine-10’-O-β-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference substance for studying β-adrenergic agonists and their metabolites.
Biology: Employed in studies investigating the metabolic pathways and effects of β-adrenergic agonists.
Medicine: Utilized in research on the pharmacokinetics and pharmacodynamics of β-adrenergic agonists.
Industry: Applied in the development of feed additives for livestock to enhance growth and muscle mass
Mechanism of Action
Ractopamine-10’-O-β-glucuronide exerts its effects by interacting with β-adrenergic receptors. This interaction activates the adenylate cyclase pathway, leading to increased cyclic AMP levels and subsequent activation of protein kinase A. This cascade ultimately results in enhanced muscle growth and reduced fat deposition .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: Another β-adrenergic agonist used for similar purposes in livestock.
Salbutamol: A β-adrenergic agonist primarily used as a bronchodilator in humans.
Terbutaline: Another β-adrenergic agonist used for asthma treatment
Uniqueness
Ractopamine-10’-O-β-glucuronide is unique due to its specific glucuronidation, which affects its metabolic stability and activity. This modification can influence its pharmacokinetics and pharmacodynamics compared to other β-adrenergic agonists .
Properties
CAS No. |
166022-11-3 |
|---|---|
Molecular Formula |
C₂₄H₃₁NO₉ |
Molecular Weight |
477.5 |
Synonyms |
4-[1-Hydroxy-2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]ethyl]phenyl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)



![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)
